1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine
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Overview
Description
1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a thiophene-2-sulfonyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.
Introduction of Thiophene-2-sulfonyl Group: The final step involves the reaction of the intermediate with thiophene-2-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacological agent, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine depends on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-phenyl)-4-(phenylsulfonyl)-piperazine
- 1-(3-Chloro-phenyl)-4-(methylsulfonyl)-piperazine
- 1-(3-Chloro-phenyl)-4-(benzylsulfonyl)-piperazine
Uniqueness
1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is unique due to the presence of the thiophene-2-sulfonyl group, which may impart distinct chemical and biological properties compared to other sulfonyl-substituted piperazines.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c15-12-3-1-4-13(11-12)16-6-8-17(9-7-16)21(18,19)14-5-2-10-20-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFYWSUZTBYMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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